1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate
Description
Properties
CAS No. |
145022-49-7 |
|---|---|
Molecular Formula |
C10H22N2O3S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
1-butyl-3-ethyl-1,2-dihydroimidazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C9H18N2.CH4O3S/c1-3-5-6-11-8-7-10(4-2)9-11;1-5(2,3)4/h7-8H,3-6,9H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
YONMMSYNJKZPPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)CC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The synthesis of 1-butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate likely involves a two-step process:
- Alkylation of 1-ethylimidazole with 1-chlorobutane to form the imidazolium chloride precursor.
- Anion exchange to replace chloride with methanesulfonate.
This approach mirrors established methods for synthesizing 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), where nucleophilic substitution occurs between N-methylimidazole and 1-chlorobutane.
Experimental Conditions
Key Steps :
- Alkylation : React 1-ethylimidazole with excess 1-chlorobutane under reflux or microwave irradiation.
- Purification : Remove unreacted reagents via vacuum distillation or filtration over silica gel.
Microwave-Assisted Synthesis
Microwave irradiation accelerates alkylation and anion exchange reactions, as demonstrated in the synthesis of branched ionic liquids:
| Parameter | Value | Source |
|---|---|---|
| Reactor | Biotage Emrys Liberator | |
| Temperature | 170°C | |
| Reaction Time (Alkylation) | 1–11 minutes | |
| Yield | 28–95% |
Advantages :
- Reduced reaction time (minutes vs. hours).
- Improved energy efficiency.
Limitations :
- Requires specialized equipment.
- Scaling challenges for industrial production.
Recrystallization and Purity Control
Post-synthesis purification is critical for achieving high-purity methanesulfonate salts. Table 3 outlines methods adapted from literature:
| Method | Conditions | Purity Achieved | Source |
|---|---|---|---|
| Recrystallization | Toluene/ethanol (1:1) | >98% | |
| Vacuum Distillation | 70–100°C, 25 mmHg | >95% | |
| Activated Carbon Filtration | 70°C, 1 hour | >99% |
Quality Metrics :
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with polar and non-polar molecules, facilitating solubilization and stabilization.
Pathways Involved: It can participate in ionic interactions, hydrogen bonding, and van der Waals forces, contributing to its effectiveness as a solvent and catalyst.
Comparison with Similar Compounds
Key Identifiers (Inferred from Analogous Compounds):
- IUPAC Name : 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate
- Molecular Formula : Likely C₁₀H₂₁N₂O₃S (cation: C₉H₁₇N₂⁺; anion: CH₃SO₃⁻)
- Molar Mass : ~260.3 g/mol (cation: 153.2 g/mol; anion: 107.1 g/mol)
Structural Features:
- The butyl and ethyl alkyl chains influence hydrophobicity and melting points, while the methanesulfonate anion contributes to moderate polarity and ionic conductivity.
Structural and Functional Differences
Substituent Variations:
1-Butyl-3-methylimidazolium Salts (e.g., BMIM acetate, BMIM hexafluorophosphate):
- Substituents: Methyl (3-position) vs. ethyl in the target compound.
- Impact: Longer ethyl groups increase hydrophobicity and may lower melting points compared to methyl-substituted analogs.
1-Butyl-3-ethyl-1H-benzimidazol-3-ium Tetrafluoroborate: Core Structure: Benzimidazolium (fused benzene ring) vs. dihydroimidazolium.
Counterion Effects:
Physicochemical and Functional Comparisons
- Melting Points : Methanesulfonate salts generally exhibit lower melting points than acetate or hydrogensulfate analogs due to weaker hydrogen bonding.
- Solubility : The methanesulfonate anion enhances water solubility compared to hydrophobic anions like PF₆⁻.
- Applications :
Research Findings on Analogous Compounds
- Toxicology : Methyl methanesulfonate (a related compound) activates p53-dependent transcriptional responses in cells, suggesting that the methanesulfonate group may influence biological activity.
- Crystallography : Imidazolium salts like 1-butyl-3-ethyl-benzimidazolium tetrafluoroborate have been structurally characterized using SHELX software, highlighting the role of crystallography in understanding ionic liquid behavior.
Biological Activity
1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate is an ionic liquid that has garnered attention for its potential biological activities. This compound belongs to a class of imidazolium-based ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. This article focuses on the biological activity of this compound, summarizing key findings from recent research.
The chemical structure of this compound can be represented with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₃S |
| Molecular Weight | 246.34 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that imidazolium ionic liquids exhibit significant antimicrobial activity. A study conducted by Costa et al. (2021) reported that various imidazolium-based ionic liquids demonstrated varying levels of toxicity against different bacterial strains. The structural features, such as the length of the alkyl chain and the presence of functional groups, influenced their antimicrobial efficacy .
In particular, longer alkyl chains in cations were associated with increased toxicity towards Gram-positive bacteria like Lactococcus lactis and Staphylococcus aureus. This suggests that this compound may also exhibit similar antimicrobial properties due to its alkyl substituents.
Cytotoxicity Studies
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. A study assessing the cytotoxic effects of various ionic liquids on human cell lines found that certain imidazolium salts induced apoptosis in cancer cells while sparing normal cells . This selective cytotoxicity is promising for developing anticancer agents.
For instance, the compound's ability to disrupt cellular membranes and interact with nucleic acids could be leveraged in therapeutic applications. Further investigations are needed to quantify its cytotoxic effects specifically.
The proposed mechanisms by which imidazolium ionic liquids exert their biological effects include:
- Membrane Disruption : Ionic liquids can integrate into lipid bilayers, leading to membrane destabilization and increased permeability .
- Enzyme Inhibition : They may inhibit enzymatic activities by binding to active sites or altering enzyme conformations.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA structures, potentially disrupting replication and transcription processes.
Study on Antimicrobial Activity
A significant study focused on the antimicrobial activity of various imidazolium salts found that 1-butyl-3-methylimidazolium chloride exhibited potent activity against E. coli and Staphylococcus aureus. The study highlighted the structure–activity relationship where modifications in the cation structure led to enhanced antimicrobial properties .
Cytotoxicity Assessment
Another research effort evaluated the cytotoxic effects of several ionic liquids on human cancer cell lines. The findings indicated that certain ionic liquids could selectively induce cell death in cancer cells while having minimal effects on normal cells. This selectivity is crucial for therapeutic applications and warrants further exploration into this compound's potential in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
